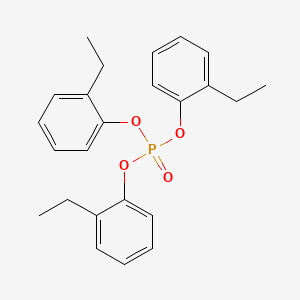
N-Formylglycine-13C2 Ethyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Formylglycine-13C2 Ethyl Ester is an organic compound with the molecular formula C3^13C2H9NO3 and a molecular weight of 133.12 g/mol . It is a stable isotope-labeled compound, often used in various scientific research applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
N-Formylglycine-13C2 Ethyl Ester can be synthesized through a multi-step process. One common method involves the reaction of glycine ethyl ester hydrochloride with methyl formate in the presence of triethylamine. The mixture is heated under reflux for 20 hours, followed by filtration and distillation under reduced pressure to yield N-Formylglycine ethyl ester .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
化学反应分析
Types of Reactions
N-Formylglycine-13C2 Ethyl Ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield primary amines.
Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used .
科学研究应用
N-Formylglycine-13C2 Ethyl Ester is utilized in a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a stable isotope-labeled compound for tracing reaction pathways.
Biology: It serves as a building block in peptide synthesis and is used in studies involving protein modification.
Medicine: It is employed in the development of pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
The mechanism by which N-Formylglycine-13C2 Ethyl Ester exerts its effects involves its incorporation into peptides and proteins, where it can influence the structure and function of these biomolecules. The molecular targets and pathways involved include interactions with enzymes and receptors, leading to changes in biochemical pathways .
相似化合物的比较
Similar Compounds
N-Formylglycine Ethyl Ester: Similar in structure but without the isotope labeling.
Glycine Ethyl Ester: Lacks the formyl group, making it less reactive in certain chemical reactions.
N-Formylglycine: The parent compound without the ethyl ester group.
Uniqueness
N-Formylglycine-13C2 Ethyl Ester’s uniqueness lies in its stable isotope labeling, which makes it particularly valuable in research applications requiring precise tracking of molecular transformations and interactions .
属性
分子式 |
C5H9NO3 |
|---|---|
分子量 |
133.12 g/mol |
IUPAC 名称 |
ethyl 2-formamidoacetate |
InChI |
InChI=1S/C5H9NO3/c1-2-9-5(8)3-6-4-7/h4H,2-3H2,1H3,(H,6,7)/i3+1,5+1 |
InChI 键 |
GMBCCEOJUWMBPF-ZIEKVONGSA-N |
手性 SMILES |
CCO[13C](=O)[13CH2]NC=O |
规范 SMILES |
CCOC(=O)CNC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-14-yl)oxane-3,4,5-triol](/img/structure/B13828769.png)





![4-[[(4aR,6R,7R,7aR)-2-[(3S)-3-amino-4-(4-hydroxyphenyl)-2-oxobutoxy]-6-(6-aminopurin-9-yl)-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy]-4-oxobutanoic acid](/img/structure/B13828823.png)


![[(3aR,9R,10aS)-2,6-diamino-10,10-dihydroxy-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B13828838.png)
![N-[3-[(6-chloropyridin-3-yl)methyl]-1H-imidazol-3-ium-2-yl]nitramide](/img/structure/B13828841.png)



